Product packaging for Quinidine bisulfate tetrahydrate(Cat. No.:CAS No. 6151-39-9)

Quinidine bisulfate tetrahydrate

Cat. No.: B13753872
CAS No.: 6151-39-9
M. Wt: 494.6 g/mol
InChI Key: GFKRMXVYTDHLDX-KWVNHBFUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinidine bisulfate tetrahydrate is the hydrogen sulfate salt tetrahydrate form of quinidine, a classic class Ia antiarrhythmic alkaloid originally derived from the bark of the Cinchona tree . In research settings, it serves as a crucial tool compound for investigating cardiac electrophysiology. Its primary mechanism of action involves the use-dependent blockade of voltage-gated sodium channels (Nav1.5), which depresses phase 0 depolarization and reduces excitability in cardiac muscle . Furthermore, it blocks several repolarizing potassium currents, including the rapid delayed rectifier (IKr), which leads to a prolongation of the action potential duration and the QT interval . This dual action on sodium and potassium channels makes it a valuable agent for in vitro studies aimed at modeling arrhythmias, such as those associated with Brugada syndrome and short QT syndrome . Beyond cardiology research, this compound is also utilized in infectious disease research for its antimalarial properties. It acts as an intra-erythrocytic schizonticide against Plasmodium falciparum , with its activity linked to the inhibition of heme polymerization within the parasite's food vacuole . In neurological research, low-dose quinidine is used in combination with dextromethorphan to study the pseudobulbar affect, as it inhibits dextromethorphan's metabolism via CYP2D6, thereby increasing its central nervous system bioavailability . Researchers value this bisulfate tetrahydrate form for its solubility properties. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H34N2O10S B13753872 Quinidine bisulfate tetrahydrate CAS No. 6151-39-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

6151-39-9

Molecular Formula

C20H34N2O10S

Molecular Weight

494.6 g/mol

IUPAC Name

(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;tetrahydrate

InChI

InChI=1S/C20H24N2O2.H2O4S.4H2O/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4;;;;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4);4*1H2/t13-,14-,19+,20-;;;;;/m0...../s1

InChI Key

GFKRMXVYTDHLDX-KWVNHBFUSA-N

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.O.O.O.O.OS(=O)(=O)O

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.O.O.O.OS(=O)(=O)O

Origin of Product

United States

Synthesis and Chemical Derivatization of Quinidine Bisulfate Tetrahydrate

Total Synthesis Methodologies

The total synthesis of quinidine (B1679956), a complex alkaloid, has been a significant challenge and a landmark achievement in the field of organic chemistry. Early routes were groundbreaking in their confirmation of the molecule's structure, while modern syntheses have focused on improving efficiency and stereoselectivity.

Pioneering Synthetic Routes

The first formal total synthesis of quinine (B1679958), and by extension its diastereomer quinidine, was reported by R.B. Woodward and W.E. Doering in 1944. wikipedia.org Their synthesis did not produce quinidine directly but rather a key precursor, d-quinotoxine. nih.gov The conversion of this precursor to quinine and quinidine had been previously established by Paul Rabe in 1918. nih.gov The Woodward-Doering synthesis commenced with 7-hydroxyisoquinoline (B188741) to construct the quinuclidine (B89598) portion of the molecule. wikipedia.org While a monumental achievement that garnered significant attention, this lengthy route was not practical for industrial production and served primarily as a proof-of-concept for the structural elucidation of the Cinchona alkaloids. wikipedia.orghebmu.edu.cn

A significant controversy arose decades later when Gilbert Stork, in 2001, questioned whether the final conversion steps from quinotoxine, as described by Rabe, would have been successful. wikipedia.org However, the work of Woodward and Doering was ultimately validated when the conversion of d-quinotoxine to quinine was successfully replicated in 2007, solidifying the legacy of this pioneering formal synthesis. nih.govnih.gov

Modern Advancements in Total Synthesis

Since the initial work of Woodward and Doering, numerous advancements have been made in the total synthesis of quinidine, aiming for more efficient and stereoselective methods. A notable example is the first stereoselective total synthesis of quinidine reported by Gutzwiller and Uskokovic in 1978. princeton.edu Later, in 2001, Gilbert Stork reported the first stereoselective total synthesis of quinine. wikipedia.orgprinceton.edu

More recent strategies have focused on catalytic asymmetric syntheses to control the molecule's multiple stereocenters. For instance, Jacobsen and coworkers in 2004 developed a synthesis of both quinine and quinidine. princeton.eduresearchgate.net Modern approaches often employ innovative strategies like cascade reactions and bio-inspired transformations to construct the complex molecular architecture efficiently. researchgate.net These methods not only provide access to the natural products but also allow for the synthesis of derivatives that are not easily obtained from the natural source. researchgate.net The development of pot-economical syntheses, where multiple reaction steps are performed in a single reaction vessel, has also been a focus of modern synthetic efforts. researchgate.net

Isomerization and Epimerization from Quinine

Quinidine and quinine are diastereomers, differing in their stereochemistry. researchgate.net While total synthesis is a powerful tool, the primary commercial source of quinidine is through the isomerization of the more abundant quinine, both of which are extracted from the bark of the Cinchona tree. researchgate.net This process, known as epimerization, typically involves heating a solution of quinine in the presence of a base. google.com This treatment allows for the inversion of the stereochemistry at the carbon atom adjacent to the quinoline (B57606) ring system, leading to the formation of quinidine. nih.gov Due to the presence of four chiral centers, a total of sixteen stereoisomers of quinine and quinidine are theoretically possible. google.com

Derivatization Strategies for Analog Development

The chemical structure of quinidine offers multiple sites for modification, enabling the synthesis of a wide array of derivatives for various applications, particularly as catalysts and mechanistic probes.

Chemical Modification at Key Structural Moieties

The C9-hydroxyl group is a primary site for derivatization, readily undergoing reactions like esterification. researchgate.net For example, 9-epi-quinine (eQN) and 9-epi-quinidine (eQD) have been synthesized via a Mitsunobu esterification-saponification of quinine and quinidine, respectively. nih.govnih.gov The quinuclidine nitrogen and the quinoline ring can also be modified to produce a diverse range of analogs. google.com

Synthesis of Quinidine Derivatives for Mechanistic Probes

Quinidine derivatives are highly valuable as ligands in asymmetric catalysis. By modifying the quinidine structure, chemists can fine-tune the steric and electronic properties of the resulting catalysts to achieve high levels of enantioselectivity in chemical reactions. For instance, derivatives where the C9-hydroxyl group is linked to another quinidine molecule or a different chemical entity have been developed as powerful ligands for reactions like asymmetric dihydroxylation. google.com The synthesis of derivatives also serves to create mechanistic probes to study biological processes. For example, the formation of 3-hydroxyquinidine (B22111) from quinidine is almost exclusively catalyzed by the enzyme CYP3A4, making this transformation a useful in vivo biomarker reaction for the activity of this enzyme. nih.gov

Advanced Structural Characterization and Solid State Research

Crystal and Molecular Structure Elucidation

The precise arrangement of atoms and molecules in the crystalline lattice of quinidine (B1679956) bisulfate tetrahydrate defines its fundamental physicochemical properties. Elucidating this structure provides insights into the conformation of the quinidine cation, the nature of the ionic interaction with the bisulfate anion, and the role of water molecules in stabilizing the crystal structure.

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions.

As of the latest literature reviews, a complete single-crystal X-ray diffraction study for quinidine bisulfate tetrahydrate is not publicly available in crystallographic databases such as the Cambridge Crystallographic Data Centre (CCDC). However, extensive crystallographic data exists for the parent quinidine molecule and its diastereomer, quinine (B1679958), in various salt and solvated forms. nih.govscirp.org

Based on these related structures, a hypothetical model for this compound can be proposed. The crystal lattice would be composed of protonated quinidine cations, bisulfate (HSO₄⁻) anions, and four molecules of water per formula unit. The protonation would occur at the quinuclidine (B89598) nitrogen, which is the more basic of the two nitrogen atoms. fip.org The crystal structure would be stabilized by an extensive network of hydrogen bonds involving the hydroxyl group of the quinidine cation, the bisulfate anions, and the water molecules of hydration. The water molecules are expected to act as both hydrogen bond donors and acceptors, bridging the ionic components and creating a stable, three-dimensional supramolecular assembly.

The quinidine molecule possesses significant conformational flexibility, primarily around the single bond connecting the quinoline (B57606) and quinuclidine ring systems. The conformation adopted in the solid state can have a substantial impact on the molecule's properties.

Spectroscopic and Chiroptical Characterization Techniques

Spectroscopic techniques provide valuable information about the chemical structure, bonding, and chiral nature of this compound.

Optical Rotatory Dispersion (ORD) is a chiroptical technique that measures the change in optical rotation of a chiral substance as a function of the wavelength of light. wikipedia.orgkud.ac.in Quinidine is a chiral molecule, exhibiting strong dextrorotatory activity. nih.gov

The ORD spectrum of a chiral molecule is characterized by the Cotton effect, which is the combination of a sharp change in optical rotation and a circular dichroism peak in the vicinity of an absorption band. slideshare.netnih.gov For quinidine, the chromophore responsible for its main UV absorption is the quinoline ring system. Therefore, the ORD spectrum of this compound is expected to show a strong Cotton effect in the UV region corresponding to the electronic transitions of the quinoline moiety. The specific optical rotation value for quinidine is reported as +230° at 15°C in chloroform (B151607) and +322° at 17°C in 2 M HCl, indicating a strong positive rotation. nih.gov The ORD curve provides detailed information about the stereochemistry of the molecule and can be used to confirm the absolute configuration of the chiral centers.

Compound Specific Optical Rotation Conditions
Quinidine+230°15°C, c=1.8 in chloroform
Quinidine+322°17°C, c=1.6 in 2 M HCl

This table presents known optical rotation values for the parent quinidine molecule under specified conditions.

Advanced spectroscopic techniques like Raman and solid-state NMR spectroscopy provide detailed fingerprints of the molecular structure and intermolecular interactions.

Raman Spectroscopy: Raman spectroscopy is sensitive to the vibrational modes of a molecule and can provide detailed information about its structure and chemical environment. Studies on the related molecule quinine have shown that the Raman spectrum is complex, with characteristic bands arising from the quinoline ring and the quinuclidine skeleton. nih.gov The symmetric stretching mode of the quinoline ring is particularly sensitive to its local environment, including protonation state, hydrogen bonding, and π-stacking interactions. nih.gov For this compound, the Raman spectrum would exhibit characteristic peaks for the quinidine cation, with shifts in band positions and intensities reflecting the ionic interaction with the bisulfate anion and the hydrogen bonding network involving the water molecules. An FT-Raman spectrum of quinidine has been reported, providing a reference for the vibrational modes of the parent molecule. nih.gov

Solid-State NMR (SSNMR) Spectroscopy: As mentioned in the conformational analysis, SSNMR is crucial for characterizing solid forms. For this compound, ¹³C CP-MAS (Cross-Polarization Magic-Angle Spinning) SSNMR would reveal a unique set of chemical shifts for each carbon atom in the asymmetric unit of the crystal lattice. researchgate.net The differences in chemical shifts compared to the solution state provide insight into the effects of crystal packing and intermolecular interactions. Furthermore, advanced SSNMR techniques can be used to measure carbon-proton distances and probe the proximity of the quinidine cation to the bisulfate anion and water molecules, helping to reconstruct the hydrogen bonding network. mdpi.com

Polymorphism and Pseudopolymorphism Investigations

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, known as polymorphs, which have different arrangements of the molecules in the crystal lattice. Pseudopolymorphism refers to different crystal forms that arise from the inclusion of solvent molecules (solvates or hydrates) into the crystal lattice.

The existence of this compound is, by definition, a case of pseudopolymorphism, as it is a hydrated form of quinidine bisulfate. fip.orgfda.gov The four water molecules are an integral part of the crystal structure. The removal of these water molecules would lead to a different crystalline form (an anhydrate) or an amorphous solid, each with distinct physical properties.

While some literature suggests a lack of identified polymorphic forms for quinidine salts, studies on the closely related diastereomer, quinine sulfate (B86663), have successfully identified and characterized two polymorphs and two solvatomorphs (pseudopolymorphs). scirp.orgfip.org This indicates that cinchona alkaloids have the potential to exhibit polymorphism. Therefore, it is plausible that different polymorphic forms of this compound, or other hydrates (e.g., a monohydrate or dihydrate), could be produced under different crystallization conditions. A thorough polymorph screen, employing techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA), would be necessary to fully investigate the polymorphic and pseudopolymorphic landscape of quinidine bisulfate.

Identification and Characterization of Crystalline Forms

The ability of a compound to exist in more than one crystalline form is known as polymorphism. Different polymorphs of the same compound can exhibit distinct physicochemical properties. While various solid forms of quinidine salts, such as the sulfate dihydrate, are known, detailed public-domain research specifically identifying and characterizing multiple polymorphic forms of quinidine bisulfate is limited.

The identification and characterization of different crystalline forms of a pharmaceutical compound like quinidine bisulfate would typically involve a range of advanced analytical techniques. A comprehensive polymorph screen is a systematic process to discover and characterize all accessible crystalline forms, including any metastable forms, solvates, and hydrates.

Common Techniques for Crystalline Form Characterization:

Analytical TechniqueInformation Provided
X-Ray Powder Diffraction (XRPD) Provides a unique fingerprint for each crystalline form based on the diffraction pattern of X-rays by the crystal lattice. It is a primary tool for identifying polymorphs.
Differential Scanning Calorimetry (DSC) Measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting points, transition temperatures, and enthalpies of fusion, which can differ between polymorphs.
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperature. It is particularly useful for detecting the presence of solvates or hydrates by quantifying the loss of solvent or water upon heating.
Infrared (IR) and Raman Spectroscopy These vibrational spectroscopy techniques probe the molecular structure and bonding within the crystal lattice. Different polymorphs can show distinct spectral features due to differences in molecular conformation and intermolecular interactions.
Solid-State Nuclear Magnetic Resonance (ssNMR) Provides information about the local chemical environment of atomic nuclei in the solid state, offering a sensitive method to distinguish between different crystalline forms.

Although specific polymorphic forms of quinidine bisulfate are not extensively documented in publicly available literature, the existence of an anhydrous form and a tetrahydrate form indicates that the compound can crystallize in different solid-state structures.

Hydrate (B1144303) Forms and Solvates (focus on tetrahydrate context)

Quinidine bisulfate is known to form a stable hydrate, specifically this compound. This form incorporates four molecules of water into its crystal structure for every molecule of quinidine bisulfate. The presence of water of hydration can significantly impact the compound's physical and chemical properties.

This compound, also referred to as quinidine hydrogen sulfate tetrahydrate, is a distinct solid-state form from the anhydrous quinidine bisulfate. scirp.orgeuropeanpharmaceuticalreview.com The relationship between the anhydrous and hydrated forms is that of a solvate and its corresponding non-solvated form. nih.gov

Properties of this compound:

PropertyDescriptionReference(s)
Chemical Formula C₂₀H₂₄N₂O₂·H₂SO₄·4H₂O scirp.orgeuropeanpharmaceuticalreview.com
Appearance Colorless crystals or rods. nih.gov
Solubility Soluble in 8 parts of water, exhibiting a blue fluorescence. nih.gov
Thermal Stability Decomposes at 115 °C. nih.gov

The water molecules in the tetrahydrate are an integral part of the crystal lattice, held in place by hydrogen bonds. The stability of this hydrate form is dependent on environmental conditions such as temperature and relative humidity. Thermal analysis techniques like TGA would be instrumental in confirming the stoichiometry of the hydrate by showing a mass loss corresponding to four moles of water upon heating. DSC analysis would reveal the energetics of the dehydration process and the melting behavior of the resulting anhydrous form.

The formation of hydrates is a critical consideration in pharmaceutical development, as the conversion between anhydrous and hydrated forms can affect the stability and dissolution profile of the final drug product. For instance, this compound has been utilized in parenteral or sustained-release dosage forms. fip.org

Mechanistic Research and Molecular Pharmacology Preclinical/in Vitro

Ion Channel Modulatory Mechanisms

Quinidine (B1679956) exerts its pharmacological effects primarily through the modulation of various ion channels, a mechanism that has been extensively studied in preclinical and in vitro settings. Its interaction with these channels alters the electrical properties of cardiac cells, forming the basis of its antiarrhythmic actions. The primary targets include voltage-gated sodium and potassium channels. drugbank.compatsnap.comnih.gov

Voltage-Gated Sodium Channel Interactions (Nav)

Quinidine is a well-characterized blocker of voltage-gated sodium channels (Nav), which are responsible for the rapid depolarization phase (phase 0) of the cardiac action potential. drugbank.compatsnap.com By inhibiting the fast inward sodium current (INa), quinidine slows the upstroke of the action potential, thereby decreasing the excitability and conduction velocity of cardiac tissue. drugbank.compatsnap.comnih.gov

The blockade of sodium channels by quinidine is both time- and voltage-dependent, a phenomenon often described by the "modulated receptor hypothesis." nih.govnih.gov This model posits that quinidine exhibits different affinities for the various conformational states of the sodium channel (resting, open, and inactivated). nih.gov

Research indicates that quinidine has a low affinity for the resting state of the channel but binds avidly to the open (activated) state. nih.govnih.gov This "use-dependent" or "phasic" block means that the degree of channel inhibition increases with the frequency of channel opening, such as during a rapid heart rate. nih.govnih.govnih.gov A rapid component of block occurs almost immediately with the action potential upstroke, representing the interaction with open channels. nih.govnih.gov

Furthermore, quinidine also interacts with the slow inactivated state of the sodium channel. nih.govnih.gov This interaction contributes to a slower component of use-dependent block that develops and persists throughout the depolarization phase. nih.govnih.gov Even when the fast inactivation process is experimentally removed, quinidine can still produce both a resting (tonic) block and a use-dependent block, indicating its complex interaction with multiple channel conformations. nih.gov The recovery from this block is slow, with time constants in the range of 3 to 8 seconds near the normal resting potential. nih.govnih.gov

Quinidine-Nav Channel Interaction Parameters
Parameter Finding
Primary Mechanism Blocks fast inward sodium current (INa) drugbank.compatsnap.comnih.gov
State-Dependent Binding Low affinity for resting state, high affinity for open and slow inactivated states nih.gov
Block Type Use-dependent (phasic) and tonic (resting) block nih.govnih.govnih.gov
Recovery from Block Slow, with a time constant of 3-8 seconds at normal resting potential nih.govnih.gov
Effect on Action Potential Slows the maximum upstroke velocity (Vmax) nih.govnih.gov

The molecular basis for quinidine's interaction with the sodium channel has been elucidated through structural studies, including cryo-electron microscopy (cryo-EM). These studies reveal that quinidine binds within the pore domain of the human cardiac sodium channel, Nav1.5, just below the selectivity filter. researchgate.netpdbj.orgresearchgate.netresearchgate.net

The binding site is formed by residues from multiple S6 segments of the channel's domains, specifically involving repeats I, III, and IV. researchgate.netresearchgate.netresearchgate.net This strategic positioning allows quinidine to directly obstruct the ion permeation pathway. researchgate.netpdbj.org The interaction is stabilized by specific molecular contacts, including a π-π stacking interaction between quinidine and a key phenylalanine residue (F1762 in rat Nav1.5, F1760 in human Nav1.5) on the domain IV S6 segment. nih.gov This interaction is considered a crucial determinant for the binding of many Class I antiarrhythmic drugs. nih.gov

The binding of quinidine induces a conformational change, causing the rotation of an invariant tyrosine residue, which further tightens the intracellular gate of the channel. researchgate.netpdbj.org This dual mechanism of direct pore obstruction and allosteric gate modification contributes to its potent blocking effect. researchgate.net Interestingly, the binding pose of quinidine differs from that of other Class I antiarrhythmics like flecainide, highlighting the structural diversity in drug-channel interactions. researchgate.netresearchgate.net

Key Residues in Quinidine-Nav1.5 Interaction
Residue Role in Binding
F1760 (Human Nav1.5)Forms a critical π-π stacking interaction with quinidine, stabilizing the complex. researchgate.netnih.gov
Residues in S6 segments (Domains I, III, IV)Coordinate the quinidine molecule within the pore. researchgate.netresearchgate.netresearchgate.net
Invariant TyrosineRotates upon quinidine binding, tightening the intracellular gate. researchgate.netpdbj.org

Potassium Channel Interactions (Kv, Shab, IKur)

In addition to its effects on sodium channels, quinidine is a potent blocker of several types of potassium channels, which contributes significantly to its Class III antiarrhythmic properties. drugbank.comnih.gov It notably inhibits the ultrarapid delayed rectifier potassium current (IKur), which is mediated by Kv1.5 channels and is crucial for atrial repolarization. nih.govnih.govpatsnap.com

Quinidine acts as a cationic open-channel blocker of the human Kv1.5 channel. nih.govahajournals.org This means that the channel must first open in response to membrane depolarization before quinidine can access its binding site from the intracellular side and physically occlude the pore. nih.govnih.govnih.gov The block is voltage-dependent, and the binding site for quinidine is located within the internal mouth of the ion pore, sensing approximately 20-30% of the transmembrane electrical field. ahajournals.orgnih.gov

The inhibition is rapid, with mean time constants for the onset of block being in the millisecond range. nih.gov Mechanistic studies have shown that quinidine-induced internalization of the Kv1.5 channel can also contribute to the reduction of outward potassium current, representing a novel mechanism of action beyond simple pore block. nih.govnih.gov This internalization is dose-dependent and can lead to channel degradation with chronic exposure. nih.govnih.gov

Quinidine-Kv1.5 Channel Interaction Data
Parameter Value/Description
Mechanism Cationic open-channel blockade nih.govahajournals.org
EC50 (hKv1.5) 6.2 µmol/L nih.govahajournals.org
Kd at +60 mV 7.2 µM nih.gov
Electrical Distance (δ) 0.26 - 0.29 nih.gov
Block Onset Time Constant 1.2 - 2.1 ms (B15284909) nih.gov

Site-directed mutagenesis studies have been instrumental in identifying the specific amino acid residues that form the binding site for quinidine within the Kv1.5 channel pore. The S6 transmembrane segment is a critical component of this binding pocket. nih.gov

Mutations of specific residues in the mid-section of the S6 segment, such as Threonine 505 (T505) and Valine 512 (V512), have been shown to significantly alter quinidine's affinity for the channel. nih.gov For instance, substituting T505 with more hydrophobic residues like isoleucine (T505I) or valine (T505V) increases the affinity for quinidine by approximately 10-fold and 4-fold, respectively. nih.gov This suggests that hydrophobic interactions play a key role in stabilizing the binding of the drug. nih.govahajournals.org These residues, T505 and V512, are positioned on the same face of the alpha-helical S6 segment, providing a structural basis for the hydrophobic binding site in the internal mouth of the channel. nih.gov The degree of steric hindrance imposed by the side chain at this position is an important factor in determining binding affinity. nih.gov

| Impact of S6 Mutations on Quinidine Affinity for hKv1.5 | | | :--- | :--- | :--- | | Mutation | Effect on Quinidine Affinity | Reference | | T505I | ~10-fold increase | nih.gov | | T505V | ~4-fold increase | nih.gov | | V512A | ~4.4-fold increase | nih.gov | | T480A | Abolishes quinidine-induced internalization and reduces sensitivity to pore block | nih.gov |

Quinidine Effects on Channel Gating and Kinetics

Quinidine exerts complex effects on the gating and kinetics of various ion channels, which are fundamental to its pharmacological action. In studies on human Kv1.5 (hKv1.5) delayed rectifier channels, quinidine demonstrates a voltage-dependent block. nih.gov This block occurs when the channel is in the open state, with quinidine binding to a site that becomes accessible upon channel activation. nih.govnih.gov Research indicates that quinidine's binding site senses approximately 20-30% of the transmembrane electrical field from the inside. nih.gov The block of the open channel is rapid, with mean time constants of 2.1 ms at a 10 µM concentration and 1.2 ms at 50 µM. nih.gov

Further investigation into the gating currents of hKv1.5 channels reveals that 'on' gating currents (Ion) and charge (Qon) are largely unaffected by quinidine at concentrations up to 100 µM. nih.govnih.gov However, quinidine significantly slows the 'off' gating current (Ioff) following depolarization to potentials more positive than -25 mV. nih.govnih.gov This suggests that quinidine traps the channel in the open state, immobilizing the gating charge and slowing the channel's return to the closed state. nih.gov

In the context of the human ether-a-go-go-related gene (hERG) potassium channel, both quinidine and its diastereomer quinine (B1679958) are known to block the open channel. researchgate.net However, they have contrasting effects on deactivation kinetics. Quinidine slows the deactivation of the hERG channel, while quinine accelerates it. researchgate.net Conversely, both compounds accelerate the onset of channel inactivation. researchgate.net

The interaction of quinidine with sodium channels is also a key aspect of its mechanism. It blocks the rapid sodium current (INa), which slows the rate of depolarization during phase 0 of the cardiac action potential. patsnap.com Additionally, quinidine affects late sodium currents. ahajournals.orgnih.gov In isolated canine ventricular myocytes, quinidine reversibly decreases slowly inactivating and steady-state inward currents, which include both tetrodotoxin-sensitive "late" sodium currents and calcium currents. ahajournals.orgnih.gov

ChannelQuinidine EffectKey FindingsReference
hKv1.5 Potassium ChannelVoltage-dependent block of open channelsKd at +60 mV = 7.2 µM; Apparent Kd at 0 mV = 25-38 µM nih.gov
hKv1.5 GatingSlows 'off' gating currentNo effect on 'on' gating current; threshold for action on Ioff is positive to -25 mV nih.govnih.gov
hERG Potassium ChannelSlows deactivation, accelerates inactivationContrasts with quinine, which accelerates deactivation researchgate.net
Sodium Channels (INa)Blocks rapid and late currentsSlows phase 0 depolarization patsnap.comahajournals.orgnih.gov
Investigation of Quinidine-Induced Ion Channel Internalization and Degradation

Beyond direct channel block, quinidine can modulate ion channel density at the cell surface through internalization and degradation. Research has shown that quinidine induces a dose- and temperature-dependent internalization of the atrial-specific potassium channel, Kv1.5. nih.govnih.gov This process is stereospecific and can be blocked by disrupting the endocytic machinery. nih.govnih.gov

The effect of quinidine on Kv1.5 trafficking is time-dependent. Acute treatment (e.g., 10 minutes) with quinidine leads to channel internalization that is reversible upon removal of the drug. nih.gov However, chronic exposure results in the degradation of the channel protein. nih.govnih.gov This degradation pathway has been shown to be mediated by the proteasome, as it is blocked by the proteasome inhibitor ALLN, but not by the lysosomal inhibitor leupeptin. nih.gov

Interestingly, this quinidine-induced endocytosis is a calcium-dependent process, a facet that was not recognized in earlier biophysical studies that focused purely on channel-drug interactions. nih.govnih.gov These findings reveal a novel mechanism of action for quinidine, highlighting its ability to not only block ion flux but also to regulate the number of functional channels present in the cell membrane. nih.govnih.gov

Other Ion Channel Systems

Quinidine's pharmacological profile includes interactions with several other ion channel systems beyond the primary sodium and potassium channels. drugbank.com A significant target is the L-type calcium channel (ICa). Studies in isolated canine ventricular myocytes have demonstrated that quinidine reversibly decreases the peak calcium current. ahajournals.orgnih.gov This effect exhibits both tonic and use-dependent block characteristics, meaning the block becomes more pronounced with repeated channel activation. ahajournals.orgnih.gov

Receptor Binding and Ligand Interaction Studies

Anticholinergic Activity at Muscarinic Receptors

Quinidine exhibits well-documented anticholinergic (vagolytic) effects, which are attributed to a direct blockade of cardiac muscarinic acetylcholine (B1216132) receptors. drugbank.comnih.govdrugs.com Studies using radiolabeled antagonists like [3H]quinuclidinyl benzilate ([3H]QNB) have confirmed that quinidine competes for binding to these receptors in myocardial homogenates. nih.gov When compared to other antiarrhythmic drugs, the order of anticholinergic potency is generally established as disopyramide (B23233) being more potent than quinidine, which in turn is more potent than procainamide. nih.gov

Further mechanistic studies in isolated atrial myocytes suggest a complex interaction. ahajournals.orgahajournals.orgnih.gov While some of its effect is due to receptor blockade, quinidine has also been shown to inhibit the muscarinic-activated potassium current (IK,ACh) downstream of the receptor. ahajournals.orgahajournals.org It can depress the K+ current even when G-proteins are irreversibly activated by GTP-γS, suggesting that quinidine may inhibit the muscarinic K+ channel itself and/or the associated G proteins, in addition to its action at the receptor level. ahajournals.orgahajournals.orgnih.gov This contrasts with the action of disopyramide, which appears to act primarily at the receptor level. ahajournals.orgahajournals.org

Interaction with Nicotinic Acetylcholine Receptors

Quinidine also interacts with nicotinic acetylcholine receptors (nAChRs). Research using Xenopus laevis oocytes to express human muscle nAChRs has shown that quinidine blocks the responses evoked by acetylcholine (ACh). nih.gov For the adult-type nAChR (composed of αβɛδ subunits), quinidine blocks these currents in a concentration-dependent manner with a reported half-maximal inhibitory concentration (IC50) of 3.96 µM. nih.gov

Receptor TypeFindingValueReference
Human Adult Muscle nAChR (αβɛδ)IC50 for ACh-evoked response block3.96 µM nih.gov
α9α10 nAChRIC50 for ACh-evoked response block1.37 µM nih.gov
α9α10 nAChRBinding Affinity (Ki)13.0 µM nih.gov

Enzyme and Protein Interactions

The molecular pharmacology of quinidine is characterized by its significant interactions with various enzymes and proteins, which are fundamental to its therapeutic effects and its role in drug-drug interactions. Preclinical and in vitro research has elucidated these interactions, particularly its potent inhibition of specific metabolic enzymes, its mechanism of action against malaria parasites, and its binding characteristics to plasma proteins.

Quinidine is a well-documented inhibitor of the cytochrome P450 (CYP) enzyme system, a critical family of enzymes responsible for the metabolism of a vast array of xenobiotics, including drugs. researchgate.net Its inhibitory action is not uniform across all CYP isozymes; it demonstrates marked specificity, with the most profound effects observed on CYP2D6. nih.govnih.gov While it is a potent inhibitor of CYP2D6, quinidine itself is primarily metabolized by CYP3A4. nih.govresearchgate.net This dual role as both an inhibitor and a substrate of the CYP450 system underscores its complex pharmacological profile. nih.gov

Quinidine exhibits a high degree of specificity in its inhibition of cytochrome P450 enzymes, with a particularly strong and competitive inhibition of CYP2D6. nih.gov Its high affinity for the metabolic site of CYP2D6 makes it one of the most potent inhibitors of this isozyme. nih.gov In contrast, its inhibitory effect on other major isozymes like CYP3A4 and CYP2C9 is significantly weaker. researchgate.net

The inhibition of debrisoquine (B72478) 4-hydroxylase activity, a marker for CYP2D6 function, is a classic example of quinidine's potent and specific action. nih.gov Kinetic studies in human liver microsomes have shown that quinidine competitively inhibits this activity with a low inhibition constant (Ki). nih.gov The stereoisomer of quinidine, quinine, is substantially less potent in inhibiting human CYP2D6, highlighting the stereospecificity of this interaction. nih.gov Interestingly, this specificity is reversed in rat liver microsomes, where quinine is a much more potent inhibitor than quinidine, indicating significant inter-species differences in the enzyme's active site. nih.gov

The following table summarizes the inhibitory potency of quinidine against various CYP isozymes based on in vitro studies.

Enzyme IsoformInhibition Value (IC₅₀)Inhibition Constant (Ki)Inhibition TypeModel System
CYP2D6 ~8 nM researchgate.net0.6 µM nih.govCompetitive nih.govHuman Liver Microsomes nih.gov
CYP3A4 ~30 µM researchgate.net--Alginate Microarray researchgate.net
CYP2C9 ~300 µM researchgate.net--Alginate Microarray researchgate.net

IC₅₀ (Half maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. Ki (Inhibition constant) is a measure of the inhibitor's binding affinity to the enzyme.

In preclinical models, quinidine's potent inhibition of CYP2D6 has a significant impact on the metabolism of drugs that are substrates of this enzyme. nih.gov By blocking this metabolic pathway, quinidine can lead to considerable increases in the plasma exposure of co-administered CYP2D6 substrates. nih.gov This mechanism is so reliable that quinidine is often used as a probe inhibitor in clinical drug-drug interaction (DDI) studies to assess the role of CYP2D6 in the metabolism of a new drug candidate. nih.govresearchgate.net

While quinidine is a strong inhibitor of CYP2D6, it is also a substrate for CYP3A4. nih.govresearchgate.net The metabolism of quinidine itself is therefore subject to inhibition or induction by other drugs that affect CYP3A4 activity. researchgate.net For instance, co-administration with CYP3A4 inhibitors can increase quinidine's plasma concentration. researchgate.net The primary metabolic pathway for quinidine involves hydroxylation by CYP3A4 to form active metabolites like 3-hydroxyquinidine (B22111). researchgate.netnih.gov This interplay, where quinidine inhibits one major metabolic pathway while being a substrate for another, is a key aspect of its interaction profile in preclinical metabolic studies. nih.govresearchgate.net

Quinidine's antimalarial activity is attributed to its interference with the detoxification of heme within the malaria parasite, Plasmodium falciparum. nih.govnih.gov During its intraerythrocytic stage, the parasite digests host hemoglobin in its acidic food vacuole to obtain essential amino acids. nih.gov This process releases large quantities of heme, which is toxic to the parasite and can damage membranes and inhibit enzymes. nih.gov

To protect itself, the parasite has evolved a unique detoxification pathway: it polymerizes the toxic heme into an insoluble, crystalline substance called hemozoin, or malaria pigment. nih.gov This polymerization is facilitated by a parasitic enzyme, often referred to as heme polymerase. nih.govnih.gov Quinidine exerts its antimalarial effect by inhibiting this heme polymerase activity. nih.govnih.gov By forming a complex with heme, it prevents the incorporation of heme into the hemozoin crystal. nih.gov This leads to an accumulation of cytotoxic-free heme within the parasite, ultimately causing its death. wikipedia.org The specific action of quinoline-containing drugs like quinidine in the parasite's food vacuole explains their stage-specific toxicity against the malaria parasite. nih.gov

In the bloodstream, quinidine binds to plasma proteins, a process that significantly influences its distribution and availability to target tissues. The primary binding protein for quinidine is α1-acid glycoprotein (B1211001) (AAG), also known as orosomucoid. nih.govnih.govresearchgate.net It also binds to albumin, but with a lower affinity. nih.gov This preferential binding to AAG is a characteristic shared with many basic drugs. researchgate.net

The binding of quinidine to plasma proteins is concentration-dependent. nih.gov As the total concentration of quinidine in the plasma increases over its therapeutic range, the unbound (active) fraction also increases markedly. nih.gov This indicates that the binding sites on AAG, which is present in lower concentrations than albumin, can become saturated. researchgate.net

In vitro studies comparing quinidine to its stereoisomer, quinine, have shown that quinidine is less avidly bound to plasma proteins. nih.gov In plasma from human volunteers, the unbound fraction of quinidine was approximately 12.3%, compared to 7.5% for quinine, indicating that a larger proportion of quinidine exists in its free, pharmacologically active form. nih.gov

The following table presents data on the in vitro binding of quinidine to plasma proteins.

ProteinDrugUnbound Fraction (%)Conditions
α₁-acid glycoprotein QuinidineLower than with albuminBinding is substantially higher to AAG than albumin nih.gov
Albumin QuinidineHigher than with AAGBinding is substantially higher to AAG than albumin nih.gov
Human Plasma Quinidine12.3 ± 2.3% nih.govNormal human volunteer plasma nih.gov
Human Plasma Quinine7.5 ± 2.2% nih.govNormal human volunteer plasma nih.gov

Data represents the percentage of the drug that is not bound to protein in the plasma. A lower unbound fraction indicates higher protein binding.

Preclinical Pharmacokinetic and Pharmacodynamic Studies in Vitro/in Vivo Models

Absorption Kinetics in Preclinical Models

The absorption of quinidine (B1679956) has been investigated in several preclinical species. Following oral administration, quinidine is generally well-absorbed. For instance, in dogs, the absolute bioavailability of quinidine sulfate (B86663) is approximately 70%, though it can range from 45% to 100%. drugbank.com This incomplete bioavailability is attributed to first-pass metabolism in the liver. drugbank.com

Studies comparing different oral formulations have shown that immediate-release tablets, such as quinidine sulfate, are rapidly absorbed, leading to a distinct distribution phase. mhmedical.com In contrast, extended-release formulations, like quinidine gluconate, exhibit slower absorption, which allows for simultaneous distribution to tissues, thereby masking a clear distribution phase. mhmedical.com The time to reach maximum plasma concentration (Tmax) for quinidine sulfate extended-release tablets is about 6 hours. drugbank.com

Food can influence the absorption of quinidine. When taken with food, the rate and extent of quinidine absorption can be increased. fda.gov Conversely, the presence of grapefruit juice may decrease the rate of quinidine absorption. drugbank.comfda.gov

Distribution Profiles in Animal Tissues and Biological Fluids

Quinidine exhibits wide distribution throughout the body. In healthy young adult models, the volume of distribution (Vd) is typically between 2 to 3 L/kg. drugbank.comfda.gov However, this can vary significantly with physiological state, decreasing to as low as 0.5 L/kg in models of congestive heart failure and increasing to 3 to 5 L/kg in cases of liver cirrhosis. drugbank.comfda.gov

In rats, the distribution of quinidine into tissues such as muscle, skin, liver, lung, and the gastrointestinal tract is a nonlinear process, suggesting that tissue binding can become saturated. nih.gov A physiologically based pharmacokinetic model has been used to accurately predict quinidine concentrations in various rat tissues and plasma. nih.gov The steady-state volume of distribution (Vss) in rats has been determined to be 6.0 +/- 0.45 L/kg over a plasma concentration range of 0.5 to 10 micrograms/ml. nih.gov

Quinidine demonstrates significant binding to plasma proteins, primarily albumin and α1-acid glycoprotein (B1211001). drugbank.comnih.gov In healthy subjects, 80 to 88% of quinidine is bound to plasma proteins. drugbank.com This binding is concentration-dependent, as observed in rats where both serum protein binding and the blood-to-plasma concentration ratio showed nonlinearity. nih.gov In dogs, phenobarbital (B1680315) treatment was found to increase the plasma protein binding of quinidine. nih.gov

Studies in guinea pigs and rats have also highlighted specific tissue binding sites involved in drug interactions. For example, quinidine can displace digoxin (B3395198) from shared binding sites, a phenomenon that appears to be stereospecific to quinidine. nih.gov

Table 1: Quinidine Distribution Parameters in Preclinical Models

Parameter Animal Model Value Conditions
Volume of Distribution (Vd)Healthy Young Adults2-3 L/kg-
Volume of Distribution (Vd)Congestive Heart Failure Models0.5 L/kg-
Volume of Distribution (Vd)Liver Cirrhosis Models3-5 L/kg-
Steady-State Volume of Distribution (Vss)Rats6.0 +/- 0.45 L/kgPlasma concentration 0.5-10 µg/mL
Plasma Protein BindingHealthy Subjects80-88%-

Metabolic Pathways and Metabolite Identification (Preclinical)

Quinidine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. drugbank.com In humans, CYP3A4 is the main enzyme responsible for its biotransformation. drugbank.comresearchgate.net Preclinical studies in various animal models have identified several key metabolic pathways.

The principal metabolic pathway for quinidine is 3-hydroxylation, leading to the formation of 3-hydroxyquinidine (B22111). nih.gov This has been consistently observed across species, including mice, rats, dogs, and humans. nih.gov In vitro studies using liver microsomes have shown that 3-hydroxyquinine (B22115) (the corresponding metabolite of quinine (B1679958), a diastereomer of quinidine) is the main metabolite, with CYP3A/Cyp3a being the primary enzyme involved in its formation in these species. nih.gov

In addition to hydroxylation, N-oxidation is another significant metabolic route for quinidine. Studies in dogs have identified quinidine N-oxide as a metabolite. nih.gov O-demethylation also contributes to the metabolism of quinidine.

Several metabolites of quinidine have been identified, with some exhibiting pharmacological activity.

Quinidine N-oxide: This metabolite has been identified in dogs. nih.gov

Quinidine 10,11-dihydrodiol: This metabolite has been found in the bile of dogs following quinidine infusion. nih.gov

2'-quinidinone: While not explicitly detailed in the provided preclinical context, this is a known metabolite of quinidine.

Phenobarbital treatment in dogs has been shown to induce the formation of 3-hydroxyquinidine and quinidine N-oxide, suggesting an induction of these specific metabolic pathways. nih.gov

Table 2: Major Metabolites of Quinidine in Preclinical Models

Metabolite Metabolic Pathway Activity Animal Model(s) where Identified
3-hydroxyquinidineHydroxylationActive (approx. half of quinidine)Dogs, Rats, Mice
Quinidine N-oxideN-oxidation-Dogs
Quinidine 10,11-dihydrodiol--Dogs (in bile)

Elimination Mechanisms in Preclinical Species (Renal and Non-renal Clearance)

The elimination of quinidine occurs through a combination of hepatic metabolism and renal excretion of the unchanged drug. nih.gov

Hepatic Clearance: The majority of quinidine clearance (60-85%) is attributed to biotransformation in the liver into various metabolites. nih.gov In dogs, the total body clearance of quinidine was found to be 3.58 +/- 1.96 ml/kg/min, which was significantly slower than that of its diastereomer, quinine. nih.gov Phenobarbital pretreatment in dogs induced the unbound nonrenal clearance of quinidine. nih.gov

Renal Clearance: A smaller portion of quinidine (15-40% of total clearance) is eliminated unchanged by the kidneys. nih.gov The elimination half-life of oral quinidine is approximately 6 to 8 hours. wikipedia.org In dogs, the half-life of quinidine was reported to be 14.4 +/- 4.10 hours. nih.gov

The biliary excretion of metabolites also plays a role in the elimination of quinidine. In dogs, quinidine 10,11-dihydrodiol was identified in the bile, and its biliary clearance was induced by phenobarbital treatment. nih.gov

Pharmacodynamic Endpoints in Isolated Organs and Animal Models (Electrophysiological Studies)

Quinidine, a class Ia antiarrhythmic agent, elicits complex electrophysiological effects that have been extensively studied in various in vitro and in vivo models. drugbank.com These studies have been crucial in elucidating the mechanisms underlying both its therapeutic and proarrhythmic actions.

In vitro studies using isolated cardiac tissues have provided detailed insights into quinidine's cellular electrophysiological effects. In canine cardiac Purkinje fibers, quinidine has been shown to significantly reduce the maximum rate of depolarization (Vmax) of the cardiac action potential. nih.gov It also affects the repolarization phase by increasing the slope of phase 2 and decreasing the slope of phase 3 of the action potential. nih.gov The onset and disappearance of these effects are slower compared to other antiarrhythmic drugs like lidocaine, which may be related to quinidine's lower lipid solubility. nih.gov The time course of quinidine's effect on the different phases of the action potential can also vary, suggesting actions at multiple cellular sites. nih.gov

Further in vitro investigations on sheep Purkinje fibers have revealed that quinidine's influence on cardiac excitability is a result of a balance between its effects on active and passive cellular properties. nih.gov In normal potassium concentrations, quinidine can paradoxically increase cardiac excitability by altering passive properties, even while depressing the sodium current system and slowing conduction velocity. nih.gov This effect is demonstrated by a decrease in the current required to reach the threshold for an action potential. nih.gov However, at higher potassium concentrations, the net effect on excitability can be either an increase or a decrease, depending on the interplay between the altered passive properties and the depressed sodium system. nih.gov

These in vitro findings help to explain the dual nature of quinidine, where it can act as both an antiarrhythmic and a proarrhythmic agent. nih.gov

Table 1: Electrophysiological Effects of Quinidine in Isolated Canine Purkinje Fibers

ParameterEffect of QuinidineReference
Maximum rate of depolarization (Vmax)Significant reduction nih.gov
Phase 2 slope (V2)Increased nih.gov
Phase 3 slope (V3)Reduced nih.gov
Onset of effectsSlower than lidocaine nih.gov
Disappearance of effectsSlower than lidocaine nih.gov

Table 2: Effects of Quinidine on Excitability in Isolated Sheep Purkinje Fibers

ConditionEffect on Cardiac ExcitabilityUnderlying MechanismReference
Normal Potassium ([K+]o = 5.4 mM)IncreasedAlteration of passive properties, despite depressed sodium system and slowed conduction. nih.gov
High Potassium ([K+]o = 8.0 mM)Variable (Increase or Decrease)Balance between altered passive properties and depressed sodium system. nih.gov

Advanced Analytical Methodologies for Quinidine Bisulfate Tetrahydrate Research

Chromatographic Techniques

Chromatography is a cornerstone of pharmaceutical analysis, and several advanced methods are employed in the study of quinidine (B1679956) bisulfate tetrahydrate. These techniques facilitate the separation of the active compound from impurities, related substances, and metabolites.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the routine analysis and quality control of quinidine. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase composition, and detector to achieve optimal separation and sensitivity. A common approach involves using a reversed-phase C18 column with an isocratic mobile phase consisting of an acidic buffer and an organic modifier like acetonitrile. farmaciajournal.com

Method validation is a critical step to ensure that the analytical method is reliable, reproducible, and accurate for its intended purpose. Validation parameters typically include linearity, precision, accuracy, specificity, and sensitivity (limit of detection and limit of quantification). For instance, a validated HPLC method for quinidine in human plasma demonstrated excellent linearity over a specific concentration range, with high precision and accuracy. farmaciajournal.com

Table 1: Example Parameters for a Validated HPLC Method for Quinidine

Parameter Finding
Chromatographic Column C18, e.g., 50mm x 2.1mm, 1.7µm
Mobile Phase 0.2% Formic acid in water and Acetonitrile (85:15, v/v) farmaciajournal.com
Flow Rate 0.6 mL/min nih.gov
Detection UV at 235 nm or Mass Spectrometry farmaciajournal.comcapes.gov.br
Retention Time Approximately 1.2 minutes farmaciajournal.com
Linearity (Range) 0.33–13.26 µg/mL farmaciajournal.com
Precision (%RSD) Intra-day: <7.9%, Inter-day: <8.9% farmaciajournal.com

| Accuracy (%Bias) | Intra-day: <3.8%, Inter-day: <4.2% farmaciajournal.com |

This table is interactive. Users can sort and filter the data.

Two-Dimensional Liquid Chromatography (2D-LC) for Complex Mixture Analysis

For highly complex samples where single-dimension HPLC may not provide adequate resolution, two-dimensional liquid chromatography (2D-LC) offers significantly enhanced separation power. americanpharmaceuticalreview.comnih.gov This technique subjects the sample to two independent separation mechanisms, greatly increasing peak capacity. americanpharmaceuticalreview.com In the context of quinidine bisulfate tetrahydrate research, 2D-LC can be invaluable for separating co-eluting impurities, resolving degradants in stability studies, or isolating metabolites from a complex biological matrix. americanpharmaceuticalreview.comnih.gov

A typical 2D-LC setup might use a reversed-phase separation in the first dimension, followed by transfer of specific fractions (heart-cutting) or the entire effluent (comprehensive 2D-LC) to a second column with a different selectivity, such as a phenyl-hexyl or a chiral stationary phase. nih.govacs.orgchromatographyonline.com The orthogonality of the two separation modes is crucial for maximizing the resolving power of the system. nih.gov The use of 2D-LC coupled with mass spectrometry (2D-LC-MS) is particularly powerful, as it allows for the use of MS-incompatible mobile phases like phosphate (B84403) buffers in the first dimension, while the second dimension uses an MS-friendly mobile phase for structural elucidation. americanpharmaceuticalreview.com

Chiral Chromatography for Enantiomeric Purity Assessment

Quinidine is a stereoisomer of quinine (B1679958), and they are considered diastereomers. Assessing the enantiomeric purity is critical in pharmaceutical development. uff.brlongdom.org Chiral chromatography is the definitive method for separating and quantifying enantiomers and diastereomers. sigmaaldrich.comgcms.cz This is achieved by using a chiral stationary phase (CSP) that interacts differently with the stereoisomers, leading to different retention times. youtube.com

For quinidine, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. The separation mechanism relies on the formation of transient diastereomeric complexes between the chiral analyte and the CSP. youtube.com Method development involves optimizing the mobile phase, which can be run in normal-phase, reversed-phase, or polar organic modes to achieve the desired selectivity and resolution between quinidine and its related stereoisomers.

Table 2: Illustrative Parameters for Chiral Separation of Cinchona Alkaloids

Parameter Description
Chiral Stationary Phase e.g., Cellulose or Amylose-based CSP
Mobile Phase Typically a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol) with an amine modifier (e.g., diethylamine)
Flow Rate Often optimized between 0.5 - 1.5 mL/min for analytical columns sigmaaldrich.com
Temperature Controlled, as it can significantly affect selectivity

| Detection | UV or Circular Dichroism (CD) |

This table is interactive. Users can sort and filter the data.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used in quinidine research for structural confirmation, metabolite identification, and sensitive quantification.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Structural Confirmation

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like quinidine. nih.govrsc.org When coupled with a mass spectrometer, ESI-MS provides precise molecular weight information, which is a key parameter for confirming the identity of a compound. nih.gov In positive ion mode, quinidine readily forms a protonated molecule [M+H]⁺.

The mass spectrum of quinidine will show a prominent peak corresponding to its monoisotopic mass plus the mass of a proton. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition and further confirming the structure of this compound. americanpharmaceuticalreview.com Fragmentation of the parent ion can also be induced to provide structural information about different parts of the molecule. farmaciajournal.com

LC-MS/MS (B15284909) for Metabolite Identification and Quantification

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying drug metabolites in complex biological matrices. nih.gov This technique combines the separation power of HPLC with the specificity and sensitivity of tandem mass spectrometry. farmaciajournal.comyoutube.com After chromatographic separation, the parent drug and its metabolites are ionized (typically by ESI) and the precursor ion of interest is selected in the first mass analyzer (Q1). This ion is then fragmented in a collision cell (q2), and the resulting product ions are analyzed in the second mass analyzer (Q3).

This process, known as multiple reaction monitoring (MRM), is highly specific and allows for the sensitive quantification of known metabolites. farmaciajournal.com For the identification of unknown metabolites, techniques like precursor ion scanning and neutral loss scanning, or high-resolution MS/MS are employed to elucidate the structures of the metabolic products. Common metabolic pathways for quinidine include hydroxylation and N-oxidation. capes.gov.br

Table 3: Common Metabolites of Quinidine and Illustrative Mass Transitions (MRM)

Compound Precursor Ion (m/z) Product Ion (m/z) Metabolic Reaction
Quinidine 325.2 184, 253, 307 farmaciajournal.com Parent Drug
3-hydroxyquinidine (B22111) 341.2 323.2, 184.1 Hydroxylation nih.gov
2'-quinidinone 339.2 321.2, 182.1 Oxidation

This table is interactive. Users can sort and filter the data. The mass transitions are illustrative and may vary based on instrumentation and conditions.

High-Resolution Mass Spectrometry (HRMS) in Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the impurity profiling of pharmaceutical compounds like quinidine. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, which enables the determination of the elemental composition of the parent molecule and its related impurities. nih.gov This capability is indispensable for identifying unknown degradants or process-related impurities that may be present in trace amounts.

When coupled with liquid chromatography (LC), the resulting LC-HRMS technique allows for the physical separation of impurities from the main quinidine peak, followed by their precise mass analysis. nih.gov This approach is highly selective and sensitive, capable of detecting and identifying co-eluting impurities at low levels. nih.gov For instance, HRMS can differentiate between impurities with very similar nominal masses, such as an oxidation product (addition of an oxygen atom) versus a demethylation product (loss of a CH₂ group), by resolving their minute mass differences. This level of specificity is critical for constructing a comprehensive impurity profile and for elucidating degradation pathways, ensuring the integrity of the material used in research. grafiati.com

Spectrophotometric and Electrochemical Methods

Spectrophotometric methods remain fundamental in the analytical toolkit for quinidine research due to their robustness, simplicity, and accessibility.

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used method for the quantitative analysis of quinidine in solution. ijpra.com The technique operates on the principle of the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. ijpra.com Quinidine exhibits characteristic UV absorbance maxima, typically around 250 nm and 350 nm. bloomu.eduthe-ltg.org

For accurate concentration determination, UV-Vis detection is often coupled with a separation technique like high-performance liquid chromatography (HPLC). nih.govnih.gov This combination, known as HPLC-UV, allows for the separation of quinidine from other substances in a sample, ensuring that the measured absorbance is solely attributable to the compound of interest. A calibration curve is first generated by measuring the absorbance of a series of quinidine standards of known concentrations. The concentration of an unknown sample can then be accurately determined by measuring its absorbance and interpolating from the calibration curve. udel.edu

Quinidine is a highly fluorescent molecule, a property that is exploited for its sensitive detection and for mechanistic studies. nih.govnih.gov When dissolved in a dilute acid like sulfuric acid, it emits a strong blue fluorescence. nih.gov The molecule has two primary excitation peaks, at approximately 250 nm and 350 nm, with an emission maximum around 450 nm. bloomu.edu

The high sensitivity of fluorescence spectroscopy makes it an excellent method for detecting quinidine at very low concentrations. nih.gov Furthermore, the fluorescence of quinidine is highly sensitive to its molecular environment, including factors like pH and the presence of quenching agents. bloomu.edu This sensitivity can be leveraged in mechanistic studies to investigate molecular interactions, such as binding to proteins or other macromolecules. Changes in the fluorescence intensity or emission wavelength can provide valuable insights into binding events, conformational changes, and the local environment of the quinidine molecule.

Impurity Profiling and Degradation Product Analysis

The analysis of impurities and degradation products is a critical component of pharmaceutical research, ensuring the quality and stability of the drug substance. dphen1.comrroij.com Impurity profiling involves the identification and quantification of all potential related substances in a sample. rroij.com

Related substances in quinidine can originate from the manufacturing process or form during storage through degradation. A common process-related impurity is dihydroquinidine, a contaminant often present in quinidine formulations. nih.gov Another key related substance is quinine, which is a diastereomer of quinidine. the-ltg.org Degradants are impurities that form when the drug substance is exposed to stress conditions such as acid, base, oxidation, heat, or light. dphen1.comnih.gov

Forced degradation studies are performed to intentionally generate and identify potential degradation products, which helps in understanding the intrinsic stability of the molecule. nih.gov For quinidine, this may include products of oxidation or other chemical transformations. Metabolites, such as (3s)-3-hydroxyquinidine, which are formed in biological systems, are also important related substances to consider in certain research contexts. nih.gov

A robust analytical strategy for assessing the purity of quinidine research materials typically involves a combination of high-resolution separation and sensitive detection techniques. nih.gov

Separation: High-performance liquid chromatography (HPLC) is the cornerstone method for separating quinidine from its related substances and degradants. the-ltg.orgnih.govnih.gov The development of a stability-indicating HPLC method, which can resolve the main peak from all potential impurities, is a primary goal.

Detection and Identification: Following separation, various detectors are employed. UV detectors are commonly used for quantification of the active compound and known impurities. nih.gov For the structural elucidation of unknown impurities and degradants, mass spectrometry (MS) is essential. oup.com High-Resolution Mass Spectrometry (HRMS), in particular, provides the accurate mass data needed to determine the elemental formula of an unknown, facilitating its identification. nih.govfarmaciajournal.com

This combined approach ensures that the purity of the this compound is accurately determined and that any substances that could interfere with research outcomes are identified and quantified.

Chemical Stability and Degradation Kinetics

Intrinsic Chemical Stability Profiling

The inherent susceptibility of quinidine (B1679956) to chemical transformation is evaluated through forced degradation studies, which subject the compound to conditions more severe than typical storage. These studies are essential for identifying potential degradation products and understanding the degradation pathways.

Hydrolysis is a common degradation pathway for pharmaceuticals, involving the cleavage of chemical bonds by water. While specific studies on the hydrolytic degradation of quinidine bisulfate tetrahydrate are not extensively available in the public literature, data from its diastereomer, quinine (B1679958) sulfate (B86663), indicates a susceptibility to acid and base-catalyzed hydrolysis. A forced degradation study on quinine sulfate revealed that it is more sensitive to acidic and alkaline conditions compared to other stressors like oxidation or heat. nih.gov In acidic and basic solutions, the degradation of the related quinine sulfate was observed, suggesting that the quinoline (B57606) and quinuclidine (B89598) ring systems in quinidine could be susceptible to cleavage under these conditions. researchgate.net For instance, in one study, quinine sulfate in 0.1 N HCl and 0.1 N NaOH showed significant degradation, with 80.06% and 77.27% of the drug remaining, respectively, after refluxing for one hour. researchgate.net

It has been noted that quinidine can inhibit the hydrolysis of other compounds, such as cocaethylene, in human serum by suppressing cholinesterase activity, which points to the molecule's interaction with hydrolytic enzymes. nih.gov However, this does not directly describe its own hydrolytic degradation pathway.

Table 1: Summary of Hydrolytic Degradation of Quinine Sulfate Under Forced Conditions (Data extrapolated from studies on Quinine Sulfate as a surrogate for Quinidine)

Stress Condition (1 hour reflux)% Drug RemainedMajor Degradation Products (Postulated)
0.1 N HCl80.06 ± 0.94Meroquinene, 6-methoxyepidine
0.1 N NaOH77.27 ± 0.826-methoxyquinoline
Neutral (Water)98.08 ± 0.93-

Quinidine is known to undergo oxidative degradation, primarily through metabolic processes in the liver. The major oxidative metabolites identified are 3-hydroxyquinidine (B22111) and quinidine-N-oxide. nih.govnih.gov These transformations are catalyzed by cytochrome P450 enzymes, particularly CYP3A4. nih.govnih.gov The formation of these metabolites is a key pathway for the elimination of the drug from the body.

In terms of chemical (non-metabolic) oxidative stability, studies on the related compound quinine sulfate have shown it to be relatively less sensitive to oxidative stress compared to hydrolytic stress. nih.gov However, significant degradation can be induced under strong oxidative conditions. For example, a study on quinine sulfate showed that in the presence of 0.1% hydrogen peroxide (H₂O₂), only 49.16% of the drug remained. researchgate.net Potential oxidative degradation by-products include quininone (B45862) and quininic acid. researchgate.net Given the structural similarity, it is plausible that quinidine would exhibit a similar susceptibility to strong oxidizing agents. The product is known to be incompatible with oxidizing agents. scbt.com

Table 2: Major Oxidative Metabolites of Quinidine

MetaboliteEnzyme System
3-hydroxyquinidineCytochrome P450 (CYP3A4)
Quinidine-N-oxideCytochrome P450 (CYP3A4)
O-desmethylquinidineCytochrome P450
2'-oxoquinidinoneCytochrome P450

Exposure to light is a critical factor affecting the stability of quinidine and its salts. It is well-documented that quinidine sulfate and other salts darken upon exposure to light. nih.govscbt.com Solutions of quinidine salts may also slowly develop a brownish tint when exposed to light, indicating photodegradation. nih.gov Therefore, storage in light-resistant containers is recommended. nih.gov

Studies have shown that when exposed to UVA radiation, both quinidine and its diastereomer quinine can produce a number of identical photoproducts. nih.gov This suggests that the core molecular structure is the primary site of photolytic attack. A study using thin-layer chromatography identified several shared photoproducts between irradiated solutions of quinine and quinidine. nih.gov The quantum yield, a measure of the efficiency of a photochemical process, for the related quinine sulfate in 0.1M perchloric acid has been reported to be 0.60, indicating it is quite fluorescent and interacts significantly with photons. wikipedia.org While fluorescence is not degradation, it demonstrates the molecule's ability to absorb light, which is a prerequisite for photolytic reactions.

Table 3: Photostability Characteristics of Quinidine and its Salts

ObservationConditionImplication
Darkening of solid materialExposure to lightPhotodegradation of the solid form
Brownish tint in solutionExposure to lightPhotodegradation in solution
Formation of common photoproducts with quinineUVA irradiationShared degradation pathway

Influence of Environmental Factors on Stability

The rate and extent of quinidine degradation are significantly influenced by environmental conditions, including temperature, humidity, and the pH of the surrounding medium.

Temperature is a crucial factor in determining the chemical stability of pharmaceuticals. For quinidine sulfate dihydrate, storage at cool temperatures (2°C - 8°C) is recommended, and it is noted that the compound decomposes at high temperatures (around 207°C). scbt.combiosynth.com A study on extemporaneously compounded oral liquids of quinidine sulfate (10 mg/mL) showed that the formulations were stable for at least 60 days when stored at both 5°C and 25°C in the dark. nih.gov This indicates good stability at controlled room temperature and under refrigeration for a certain period.

Humidity can also impact the stability of solid dosage forms. While specific data on the effect of humidity on this compound is scarce, it is known that moisture can accelerate the degradation of moisture-sensitive drugs. waters.comfip.org High humidity can lead to physical changes in tablets, such as decreased hardness, and can facilitate chemical degradation by providing a medium for reactions to occur. waters.com Given that the compound is a tetrahydrate, its interaction with environmental moisture and the potential for changes in its hydration state at different humidity levels could be a factor in its stability.

Table 4: Recommended Storage and Stability of Quinidine Sulfate

ParameterConditionStability/Recommendation
Storage Temperature2°C - 8°CRecommended for long-term storage of the dihydrate salt biosynth.com
Room Temperature25°COral liquid stable for at least 60 days nih.gov
Elevated Temperature404.6 °F (207 °C)Decomposition temperature scbt.com
ShippingAmbientStable for short periods during ordinary shipping scbt.com

The stability of quinidine is influenced by pH. As a basic compound with two nitrogen atoms, its degree of ionization and, consequently, its solubility and stability, are pH-dependent. researchgate.net The pKa values for quinidine are approximately 4.2 and 8.8. researchgate.net

Forced degradation studies on the related quinine sulfate have shown it to be more susceptible to degradation under acidic and basic conditions than in a neutral environment. nih.govresearchgate.net This suggests that quinidine is likely most stable in the neutral pH range. The renal excretion of quinidine is also pH-dependent; in acidic urine (pH < 7), about 20% of the drug is excreted unchanged, while in alkaline urine, this can decrease to as little as 5%, indicating that the ionized form is more readily excreted. nih.gov While this relates to elimination in the body, it highlights the influence of pH on the molecule's state. A study of quinidine sulfate in various oral liquid vehicles found it to be stable for 60 days, with the pH of the final preparations ranging from 4.3 to 5.4. nih.gov The pH of a 1% aqueous solution of quinidine sulfate is reported to be between 6.0 and 6.8. scbt.com

Table 5: pH-Dependent Characteristics of Quinidine

pH ConditionObservationReference
Acidic (pH < 7)Higher renal clearance of unchanged drug nih.gov
Alkaline (pH > 7)Lower renal clearance of unchanged drug nih.gov
Acidic (0.1 N HCl)Significant degradation of related quinine sulfate researchgate.net
Basic (0.1 N NaOH)Significant degradation of related quinine sulfate researchgate.net
NeutralHigher stability of related quinine sulfate researchgate.net

Quinidine Bisulfate Tetrahydrate As a Research Tool and Chiral Auxiliary

Applications in Asymmetric Synthesis

The complex chiral scaffold of quinidine (B1679956) has been extensively exploited in asymmetric synthesis, where the goal is to create a specific stereoisomer of a chiral product. Derivatives of quinidine are used as organocatalysts, ligands for metal-based catalysts, and reagents to induce stereoselectivity in a wide array of chemical transformations. udel.eduresearchgate.net

Quinidine and its derivatives are celebrated as privileged organocatalysts, capable of facilitating chemical reactions with high enantioselectivity without the need for metal catalysts. researchgate.net These alkaloids can mediate a variety of transformations, including Michael additions, aldol (B89426) reactions, and hydrogenations. researchgate.netresearchgate.net For instance, in the total synthesis of natural products like quinine (B1679958) and quinidine themselves, derivatives have been employed to set key stereocenters with high precision. udel.eduorganic-chemistry.orgacs.org

One notable application is in mediating the enantioselective methanolysis of cyclic anhydrides, where quinidine derivatives bearing a pyridazine (B1198779) or anthraquinone (B42736) core act as the catalyst. nih.gov Mechanistic studies suggest that the alcohol reactant influences the conformational state of the quinidine-based catalyst, supporting a general-base catalysis mechanism where the catalyst activates the alcohol. nih.gov This approach highlights the active role of the catalyst's structure in determining the stereochemical outcome of the reaction.

Table 1: Examples of Quinidine-Mediated Enantioselective Transformations

Reaction TypeQuinidine Derivative/CatalystSubstrateProductEnantiomeric Excess (ee)Reference
Conjugate Addition(salen)Al complex with quinidine-derived ligandα,β-unsaturated imideβ-amino acid derivative92% ee udel.edu
Asymmetric DihydroxylationAD-mix-α (containing a quinidine derivative)Olefin intermediateDiol precursor to quinidine>96:4 dr organic-chemistry.org
MethanolysisBis-quinidine with pyridazine corecis-1,2,3,6-tetrahydrophthalic anhydride (B1165640)MonoesterHigh nih.gov

Desymmetrization is a powerful strategy in which a chiral catalyst differentiates between two identical functional groups (enantiotopic or diastereotopic groups) in a prochiral starting material to create a chiral product. Quinidine and its diastereomer, quinine, are exceptionally effective in such processes. nih.govyoutube.com

A classic example is the alcoholysis of prochiral cyclic anhydrides. In this reaction, a chiral catalyst, often a cinchona alkaloid like quinidine, mediates the ring-opening of the anhydride with an alcohol (such as methanol) to produce a chiral hemiester. nih.govkhanacademy.org By choosing between quinidine or quinine, chemists can selectively produce either enantiomer of the product with very high enantiomeric excess, often up to 99% ee. nih.gov The process is highly practical as the alkaloid catalyst can be recovered almost completely and reused without losing its effectiveness. nih.gov Furthermore, catalytic versions of this reaction have been developed, which require only a substoichiometric amount of quinidine in the presence of a simple base. nih.gov This type of epoxide ring-opening reaction is a fundamental transformation in the synthesis of many pharmaceutical agents. mdpi.com

Racemic Resolution Agent in Industrial and Laboratory Scale Processes

Racemic resolution is a traditional yet vital technique for obtaining pure enantiomers from a 50:50 mixture (a racemate). Quinidine, being a chiral base, is widely used to resolve racemic mixtures of acidic compounds. tandfonline.com The principle involves the reaction of the chiral base with the racemic acid to form a pair of diastereomeric salts.

These diastereomeric salts possess different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. Once the desired diastereomeric salt is isolated, the pure enantiomer of the acid can be liberated by treatment with a strong acid. This method has been a cornerstone in both laboratory research and large-scale industrial processes for producing enantiomerically pure drugs and other fine chemicals. tandfonline.com

Chiral Selector in Chromatographic Separations (e.g., Chiral Stationary Phases)

The enantioselective recognition capabilities of quinidine are harnessed in the field of analytical and preparative chromatography for the separation of enantiomers. tandfonline.com This is achieved either by immobilizing quinidine derivatives onto a solid support to create a chiral stationary phase (CSP) or by using them as a chiral additive in the mobile phase. nih.govyoutube.com

Quinine and quinidine-based CSPs are particularly effective for the separation of acidic chiral compounds in high-performance liquid chromatography (HPLC). nih.govresearchgate.netresearchgate.net The separation mechanism involves a combination of interactions, including hydrogen bonding, π-π interactions, and dipole-dipole interactions between the chiral selector and the analyte enantiomers, leading to differential retention times. researchgate.net The performance of these CSPs can be fine-tuned by altering the mobile phase composition, such as pH and buffer concentration, and the column temperature. nih.gov

In capillary electrophoresis (CE), quinidine and other cinchona alkaloids can be used as chiral selectors in the background electrolyte. nih.govscilit.com They form transient diastereomeric complexes with the analyte enantiomers, which have different electrophoretic mobilities, enabling their separation. Cyclodextrin (B1172386) derivatives are also commonly used as chiral selectors in CE for the separation of cinchona alkaloids themselves. nih.govresearchgate.net

Table 2: Quinidine in Chiral Chromatographic Separations

TechniqueRole of QuinidineAnalyte TypeKey Findings/MechanismReference
HPLCChiral Stationary Phase (CSP)N-derivatized α-amino acidsElectrostatic interactions and hydrogen bonding. Enantioselectivity increases with pH (5-7). nih.gov
HPLCComponent of Mixed-Mode CSPDiastereomers (Quinine/Quinidine)Achieved separation of diastereomers on an achiral mixed-mode column where traditional RP columns fail. sielc.com
Capillary ElectrophoresisChiral Mobile Phase AdditiveRacemic acidsForms transient diastereomeric complexes with analytes, leading to different migration times. youtube.com
Capillary ElectrophoresisAnalyteQuinidine/QuinineSeparated using cyclodextrin as the chiral selector in the electrolyte. nih.govscilit.com

Probing Ion Channel Function and Structure in Biophysical Research

Quinidine is a well-established tool in biophysical research for studying the function and structure of ion channels. nih.gov It acts as a blocker for a variety of channels, including potassium (K⁺), sodium (Na⁺), and the mitochondrial voltage-dependent anion channel (VDAC). wikipedia.orgnih.govdrugbank.com By observing how quinidine interacts with these channels, researchers can deduce critical information about their pore structure, gating mechanisms, and ion permeation pathways.

Its primary antiarrhythmic action stems from blocking fast inward sodium channels and several types of potassium channels (including IKr, IKs, IK1, and Ito). drugbank.compatsnap.com This blockage prolongs the action potential duration in cardiac cells. wikipedia.org

Research on Shab K⁺ channels has shown that quinidine blocks the open pore from the intracellular side in a voltage-dependent manner. nih.gov This interaction is mutually destabilizing with K⁺ ions within the pore. nih.gov In the absence of external K⁺, quinidine binding can lead to an irreversible collapse of the channel's conductance, providing insights into the conformational stability of the channel's pore. nih.gov Studies on molluscan neurons revealed that quinidine blocks multiple ion currents to different extents, with its main effect being on the delayed K⁺ current. nih.gov

More recently, quinidine was found to partially block the mitochondrial VDAC by interacting with a specific glutamic acid residue in the channel pore. nih.gov This interaction leads to a sudden drop in the channel's conductance. nih.gov The use of quinidine as a molecular probe allows scientists to explore the physiological roles of these channels and understand the molecular basis of their function. nih.gov

Table 3: Quinidine as an Ion Channel Probe

Ion Channel TargetOrganism/SystemObserved EffectMechanistic InsightReference
Shab K⁺ ChannelsSf9 insect cellsVoltage-dependent open-pore blockBinds from intracellular side; interaction with K⁺ ions in the pore. nih.gov
Voltage-gated K⁺ ChannelsVariousBlocks multiple K⁺ currents (IKr, IKs)IC50 of 19.9 μM for K⁺ channel block.
Mitochondrial VDACWistar rat neuronsPartial block of conductanceInteracts with glutamic acid residue (Glu-206) in the channel pore. nih.gov
Na⁺ and K⁺ ChannelsMolluscan neurons (Aplysia)Blocks multiple inward and outward currentsPrimary effect on delayed K⁺ current; apparent Kd of 28 μM. nih.gov
Voltage-gated Na⁺ ChannelsCardiac cellsBlocks fast inward Na⁺ current (INa)Exhibits use-dependent block, increasing effect at higher heart rates. wikipedia.orgpatsnap.com

Chemical Biology Applications and Probe Development

In the field of chemical biology, small molecules known as "chemical probes" are essential tools for dissecting complex biological processes. nih.gov An ideal chemical probe is potent and selective for its target, allowing researchers to modulate the function of a specific protein in cells or organisms and observe the consequences. This helps in validating the protein as a potential drug target and elucidating its role in cellular pathways. nih.gov

Quinidine, with its well-documented effects on specific ion channels and enzymes like cytochrome P450 2D6 (CYP2D6), serves as a valuable chemical probe. wikipedia.orgwikipedia.org Its ability to inhibit CYP2D6 is a classic example of its use in drug metabolism studies. nih.gov As a probe for ion channels, it allows for the investigation of their roles in both normal physiology and disease states. nih.govrndsystems.com The development of quinidine derivatives and their use alongside structurally distinct compounds that target the same protein can provide a powerful toolset to unravel complex biology and accelerate the discovery of new medicines. nih.gov

Future Directions and Emerging Research Avenues for Quinidine Bisulfate Tetrahydrate

The enduring legacy of quinidine (B1679956) in pharmacology continues to inspire new avenues of scientific inquiry. While its clinical use has evolved, its complex molecular interactions and unique chemical scaffold present fertile ground for future research. This article explores the emerging research directions focused on quinidine bisulfate tetrahydrate, from novel synthetic chemistry to systems-level analysis.

Q & A

Basic Research Questions

Q. How is quinidine bisulfate tetrahydrate synthesized, and what analytical methods are used to confirm its purity and structural integrity?

  • Methodological Answer : Synthesis involves isolating quinidine (a dextrorotatory isomer of quinine) from Cinchona bark or via isomerization of quinine under basic conditions (e.g., KOH in amyl alcohol) . The bisulfate salt is formed by reacting quinidine with sulfuric acid, followed by crystallization in water to yield the tetrahydrate form . Characterization requires:

  • X-ray crystallography to confirm the tetrahydrate structure and hydrogen bonding patterns .
  • Thermogravimetric analysis (TGA) to verify hydration state (4 H₂O molecules lost at ~100–120°C) .
  • HPLC with UV/fluorescence detectionex 350 nm, λem 450 nm) to assess purity (>99.8%) and distinguish from quinine via stereochemical differences .

Q. What are the solubility properties of this compound in aqueous and organic solvents, and how do these impact experimental design?

  • Methodological Answer : The compound is highly water-soluble (1:8 w/v at 25°C) due to its acidic bisulfate counterion, forming a fluorescent solution . In ethanol, solubility decreases to 1:50 w/v, while it is insoluble in nonpolar solvents (e.g., chloroform) . These properties necessitate:

  • Buffer selection : Use pH 3–4 buffers to prevent precipitation (pKa₁ = 4.2, pKa₂ = 8.8) .
  • Spectrophotometric quantification : Leverage its intrinsic fluorescence (quantum yield = 0.15) for concentration measurements without derivatization .

Q. How does the tetrahydrate form influence stability during storage, and what protocols ensure long-term integrity?

  • Methodological Answer : The tetrahydrate is hygroscopic and partially dehydrates to hemipentahydrate upon air exposure, altering solubility . Stability protocols include:

  • Storage : Airtight containers with desiccants (silica gel) at 4°C, monitored via periodic TGA .
  • Rehydration : Dissolve in deionized water, filter, and recrystallize at 15°C to restore tetrahydrate form .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., ion channel inhibition efficacy) across studies using this compound?

  • Methodological Answer : Discrepancies often arise from hydration state variability or stereochemical impurities. Mitigation strategies:

  • Batch validation : Pre-characterize each batch using chiral HPLC to confirm enantiomeric purity (>99.5% dextrorotatory) .
  • Hydration control : Standardize experimental conditions (humidity, temperature) and document hydration status via TGA before assays .
  • Meta-analysis : Apply statistical models (e.g., random-effects) to aggregate data, adjusting for confounding variables like solvent polarity in electrophysiology studies .

Q. What experimental designs are optimal for studying this compound’s interactions with cytochrome P450 enzymes, considering its fluorescence properties?

  • Methodological Answer : Fluorescence interference requires:

  • Quenching protocols : Use collisional quenchers (e.g., acrylamide) or subtract background signals via parallel assays with enzyme-free controls .
  • LC-MS/MS validation : Confirm metabolite formation (e.g., 3-hydroxyquinidine) using stable isotope-labeled internal standards .
  • Kinetic modeling : Employ Michaelis-Menten analysis with correction for autofluorescence, ensuring substrate concentrations remain below 50 μM to avoid inner-filter effects .

Q. How do formulation differences (e.g., bisulfate vs. gluconate salts) impact bioavailability studies in preclinical models?

  • Methodological Answer : Salt form affects dissolution kinetics and absorption. Comparative approaches include:

  • Dissolution testing : Use USP Apparatus II (paddle method) at 37°C in simulated gastric fluid (pH 1.2), sampling at 5, 15, and 30 minutes for HPLC analysis .
  • Pharmacokinetic modeling : Calculate AUC0–24h and Cmax in rodent plasma, normalizing for quinidine base equivalence (e.g., 169 mg bisulfate ≡ 100 mg base) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on this compound’s redox behavior in electrochemical studies?

  • Methodological Answer : Contradictions may stem from electrode fouling or hydration effects. Solutions:

  • Electrode pretreatment : Polish glassy carbon electrodes with 0.3 μm alumina slurry and precondition via cyclic voltammetry (−0.5 to +1.5 V, 10 cycles) .
  • Controlled hydration : Perform experiments under nitrogen atmosphere with anhydrous solvents (e.g., acetonitrile) to isolate redox properties from hydration artifacts .

Methodological Standards

Q. What reporting standards are critical for reproducibility in studies involving this compound?

  • Methodological Answer : Adhere to:

  • Experimental detail : Document synthesis conditions (temperature, solvent ratios), storage protocols, and hydration status per Beilstein Journal guidelines .
  • Data transparency : Share raw HPLC chromatograms, TGA curves, and crystallographic data as supplemental files .
  • Error analysis : Report relative standard deviations (RSD) for triplicate measurements and confidence intervals in dose-response curves .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.